molecular formula C9H10BrN B1600457 5-bromo-2,3-dihydro-1H-inden-2-amine CAS No. 73536-88-6

5-bromo-2,3-dihydro-1H-inden-2-amine

Cat. No.: B1600457
CAS No.: 73536-88-6
M. Wt: 212.09 g/mol
InChI Key: RWAVYCTUVYJSMU-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1H-inden-2-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom at the 5th position and an amine group at the 2nd position of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine typically involves the bromination of 2,3-dihydro-1H-indene followed by amination. One common method is the bromination of 2,3-dihydro-1H-indene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The resulting 5-bromo-2,3-dihydro-1H-indene is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of 5-bromo-2,3-dihydro-1H-inden-2-one or 5-bromo-2,3-dihydro-1H-inden-2-carboxylic acid.

    Reduction: Formation of 2,3-dihydro-1H-inden-2-amine.

Scientific Research Applications

5-Bromo-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-2-amine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Chloro-2,3-dihydro-1H-inden-2-amine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.

    5-Fluoro-2,3-dihydro-1H-inden-2-amine: Contains a fluorine atom, leading to distinct electronic and steric effects.

Uniqueness

5-Bromo-2,3-dihydro-1H-inden-2-amine is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activities. The bromine atom can enhance the compound’s ability to participate in halogen bonding and influence its pharmacokinetic properties .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAVYCTUVYJSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461613
Record name 5-BROMO-INDAN-2-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73536-88-6
Record name 5-BROMO-INDAN-2-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared using a similar method to that described in Prashad et al, Adv. Synth. Catal. 2001, 343, No. 5, pp 461-472: ie by resolution of the free base form of racemic 5-bromo-2-aminoindan using (1R)-(−)-10-camphorsulphonic acid to obtain (S)-5-bromo-2-aminoindan (1R)-(−)-10-camphorsulfonate salt.
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Synthesis routes and methods II

Procedure details

The title compound was prepared using a similar method to that described in Prashad et al, Adv. Synth. Catal. 2001, 343, No. 5, pp 461-472: ie by resolution of the free base form of racemic 5-bromo-2-aminoindan using (1S)-(+)-10-camphorsulphonic acid to obtain (R)-5-bromo-2-aminoindan (1S)-(+)-10-camphorsulfonate salt. The enantiomeric purity of (R)-5-bromo-2-aminoindan (1S)-(+)-10-camphorsulfonate salt was checked by HPLC using the following conditions:
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Synthesis routes and methods III

Procedure details

resolving 5-bromo-2-aminoindane with either (R) or (S)-10-camphorsulfonic acid to obtain either chiral (R)- or (S)-5-bromo-2-aminoindane;
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Synthesis routes and methods IV

Procedure details

A solution of 118.8 g of 2-aminoindane hydrochloride in 594 mL of water is heated to a temperature of 58-60° C. and 120.0 g of bromine is added over a period of 50 minutes while maintaining an internal temperature at 58 to 62° C. The mixture is stirred at 60-62° C. for 1 hour and 107 mL of hydrobromic (48%) is added over a period of 5 minutes while maintaining the internal temperature of 60-62° C. The mixture is stirred for an additional 10 minutes. The reaction mixture is cooled to an internal temperature of 20-23° C. over a period of 1 hour. The resulting solid is collected by filtration, washed with 3×133 mL of 2-propanol and dried at 58-60° C. under vacuum (10-30 torr) to obtain crude (±)-5-bromo-2-aminoindan hydrobromide. A suspension of 156.0 g of crude (±)-5-bromo-2-aminoindane hydrobromide in 390 mL of deionized water is heated to a temperature at 95-100° C. to obtain a clear solution. The solution is cooled to an internal temperature at 20-23° C. over a period of 2.5 hours and stirred at 20-23° C. for an additional 30 minutes. The resulting solid is collected by filtration and washed with 3×20 mL of water (precooled to 0-5° C.), and dried at 60-65° C. under vacuum (10-30 torr) with nitrogen bleeding to obtain (±)-5-bromo-2-aminoindane hydrobromide. A mixture of 130.0 g of (±)-5-bromo-2-aminoindane hydrobromide and 1500 mL of isopropyl acetate is stirred at 20-25° C. under nitrogen. A solution (precooled to 20-25° C.) of 26.62 g of sodium hydroxide and 186.35 g of sodium chloride in 750 mL of water is added over a period of 5 minutes while maintaining an internal temperature at 20-25° C. The suspension is stirred efficiently until all the solid dissolves (30 minutes). The organic layer is separated and the aqueous layer is extracted with 750 mL of isopropyl acetate. The organic layers are combined to afford ˜2330 mL of a solution of (±)-5-bromo-2-aminoindane free base.
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Synthesis routes and methods V

Procedure details

2.93 g of (S)-5-bromo-indan-2-ylamine were prepared as described for the (R)enantiomer starting from 12.5 of racemic 5-bromo-indan-2-ylamine and the corresponding (1R)-(−)-campher-sulfonic acid. The enantiomeric purity was checked via chiral HPLC on a DAICEL Chiralcel OJ column (4.6×250 mm) using n-hexane:isopropanol:triethylamine (90:10:0.1) as eluent: 99% (S)-1% (R).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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